molecular formula C38H76O4Sn B14672095 Bis(hexadecanoyloxy)(dipropyl)stannane CAS No. 39962-09-9

Bis(hexadecanoyloxy)(dipropyl)stannane

Cat. No.: B14672095
CAS No.: 39962-09-9
M. Wt: 715.7 g/mol
InChI Key: ORXUDQLIPGLEQI-UHFFFAOYSA-L
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Description

Bis(hexadecanoyloxy)(dipropyl)stannane is an organotin compound characterized by the presence of two hexadecanoyloxy groups and two propyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(hexadecanoyloxy)(dipropyl)stannane typically involves the reaction of hexadecanoic acid with dipropyltin dichloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate stannate ester, which is then converted to the final product by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(hexadecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The hexadecanoyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.

Major Products Formed

    Oxidation: Tin oxides and corresponding carboxylic acids.

    Reduction: Lower oxidation state tin compounds and alcohols.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Bis(hexadecanoyloxy)(dipropyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of Bis(hexadecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: Another organotin compound with similar applications but different functional groups.

    Dibutyltin dichloride: Used in similar industrial applications but has different reactivity and properties.

Uniqueness

Bis(hexadecanoyloxy)(dipropyl)stannane is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its long-chain hexadecanoyloxy groups provide enhanced stability and lipophilicity, making it suitable for applications in drug delivery and materials science.

Properties

CAS No.

39962-09-9

Molecular Formula

C38H76O4Sn

Molecular Weight

715.7 g/mol

IUPAC Name

[hexadecanoyloxy(dipropyl)stannyl] hexadecanoate

InChI

InChI=1S/2C16H32O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-2;/h2*2-15H2,1H3,(H,17,18);2*1,3H2,2H3;/q;;;;+2/p-2

InChI Key

ORXUDQLIPGLEQI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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